

A Comprehensive Technical Guide to the Physical and Chemical Properties of Jadomycin B

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Compound of Interest		
Compound Name:	Jadomycin B	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Jadomycin B is a unique member of the angucycline family of polyketide natural products, distinguished by its pentacyclic 8H-benz[b]oxazolo[3,2-f]phenanthridine core.[1][2] It is a secondary metabolite produced by the Gram-positive soil bacterium Streptomyces venezuelae ISP5230, the same organism known for producing chloramphenicol.[2][3] The production of **Jadomycin B** is notably induced under specific stress conditions, such as heat shock, exposure to ethanol, or phage infection, or through genetic manipulation of regulatory genes like the repressor gene jadR2.[1][4]

Structurally, **Jadomycin B** is a glycoside, featuring an L-digitoxose sugar moiety attached to the aglycone, a feature critical for its biological activity.[3] This compound has garnered significant interest in the scientific community due to its potent biological activities, including antibacterial, antifungal, and anticancer properties.[1][3] Its cytotoxicity against various cancer cell lines, including multidrug-resistant (MDR) breast cancer cells, is of particular importance for drug development.[5] The mechanisms of action are multifaceted, involving the inhibition of Type II topoisomerases, induction of DNA damage via reactive oxygen species (ROS), and inhibition of Aurora B kinase.[5][6]



This technical guide provides an in-depth overview of the core physical and chemical properties of **Jadomycin B**, detailed experimental methodologies for its study, and visualizations of its key biological pathways to support further research and development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Jadomycin B** are summarized in the tables below. This data is crucial for its handling, formulation, and analysis.

General and Physicochemical Properties

This table outlines the primary identifiers and physical properties of **Jadomycin B**.

Property	Value	Citation(s)
CAS Number	149633-99-8	[2]
Molecular Formula	C30H31NO9	[2]
Molecular Weight	549.57 g/mol	[2]
Exact Mass	549.1999	[2]
Appearance	Solid powder	[2]
Biological Source	Streptomyces venezuelae ISP5230	[2][3]
Solubility	Soluble in DMSO	[2]
Storage Conditions	-20°C, protect from light	[2]

Structural and Spectroscopic Data

While detailed spectral data such as specific NMR shifts and IR absorption bands are not consistently reported across publicly available literature, techniques like NMR and Mass Spectrometry (MS) have been fundamental for the structural elucidation and characterization of **Jadomycin B** and its analogues.[3][7] High-performance liquid chromatography (HPLC) is routinely used to assess purity, which is typically reported as ≥98%.[2]



Data Type	Description	Citation(s)
¹ H and ¹³ C NMR	Used extensively for structural confirmation and analysis of diastereomeric mixtures. Detailed shifts are found in specialized literature.	[1][3][7]
Mass Spectrometry	HR-ESI-MS is used to confirm the molecular formula. LC-MS/MS is employed for quantification in biological matrices.	[3][8]
HPLC Purity	≥98%	[2]
UV-Vis Spectroscopy	The extended chromophore system results in absorbance in the visible range, contributing to its color.	
IR Spectroscopy	Expected to show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.	[9]

Chemical Reactivity and Stability

Jadomycin B exhibits several key chemical behaviors:

- Diastereomeric Equilibrium: In solution, Jadomycin B exists as a dynamic equilibrium of two
 diastereomers that differ in the configuration at the C-3a position.[1] This interconversion is
 proposed to occur via a zwitterionic intermediate, and this dynamic nature is a crucial aspect
 of its chemistry.[3]
- Non-Enzymatic Amino Acid Incorporation: A unique feature of the jadomycin family is the non-enzymatic incorporation of an amino acid (L-isoleucine for Jadomycin B) to form the



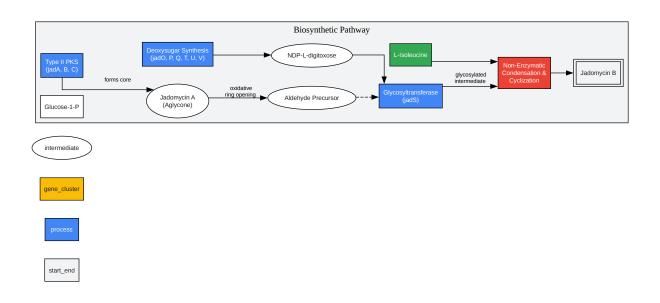
oxazolone ring during its biosynthesis.[1][3] This allows for the generation of a wide array of analogues by feeding different amino acids to the S. venezuelae culture.[10]

- Copper-Dependent ROS Generation: Jadomycin B can react with copper (II) ions, reducing
 them to copper (I). This process generates reactive oxygen species (ROS), such as
 superoxide and hydroxyl radicals, which can induce DNA strand scission.[11] This is a
 primary mechanism of its cytotoxic activity.
- Stability: The compound is stable enough for short-term shipping at ambient temperatures but requires cold storage (-20°C) for long-term preservation.[2] It should be protected from light.

Key Signaling Pathways and Mechanisms Biosynthesis of Jadomycin B

The biosynthesis of **Jadomycin B** is a complex process encoded by the jad gene cluster in S. venezuelae. It involves the creation of a polyketide backbone, its modification into an angucyclic core, and the subsequent attachment of an L-digitoxose sugar. The final step involves the non-enzymatic, spontaneous condensation with L-isoleucine to form the characteristic pentacyclic structure.





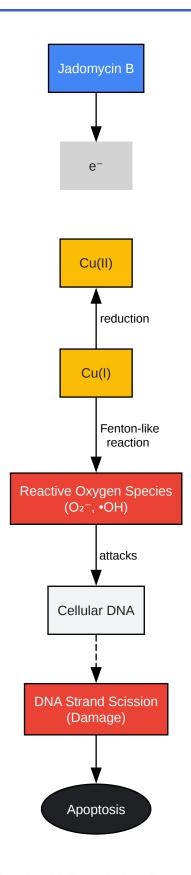
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Caption: Biosynthetic pathway of **Jadomycin B** in S. venezuelae.

Mechanism of ROS-Mediated Cytotoxicity

A key component of **Jadomycin B**'s anticancer activity is its ability to induce oxidative stress within cells. This process is catalyzed by the presence of intracellular copper ions, leading to DNA damage and subsequent apoptosis.





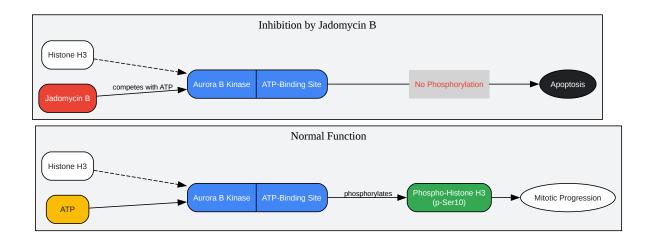
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Caption: Copper-dependent ROS generation by Jadomycin B.



Aurora B Kinase Inhibition

Jadomycin B acts as an ATP-competitive inhibitor of Aurora B kinase, a crucial regulator of mitosis. By blocking the kinase's active site, it prevents the phosphorylation of key substrates like Histone H3, disrupting cell division and inducing apoptosis.[6][12]



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Caption: ATP-competitive inhibition of Aurora B kinase by **Jadomycin B**.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of **Jadomycin B**.

Isolation and Purification of Jadomycin B

This protocol outlines the general procedure for producing and isolating **Jadomycin B** from Streptomyces venezuelae ISP5230 cultures.[10][13]



- Culture Preparation: Prepare a minimal medium (e.g., containing glucose as the carbon source and L-isoleucine as the nitrogen source) buffered with MOPS.[3] Inoculate with a seed culture of S. venezuelae ISP5230.
- Induction of Production: Ferment the culture under normal growth conditions. To induce **Jadomycin B** production, apply a stressor such as an ethanol shock (adding ethanol to a final concentration that induces stress but is not lethal) or a heat shock.[3][4] Alternatively, use a genetically modified strain where the jadR2 repressor gene is disrupted, which allows for production without external stressors.[4]
- Extraction: After a suitable fermentation period (typically several days, monitored by the
 appearance of a deep red pigment), harvest the culture broth. Centrifuge to separate the
 mycelia from the supernatant. Extract the colored compounds from the supernatant using an
 organic solvent like ethyl acetate.
- Purification: Concentrate the crude organic extract under reduced pressure. Purify the extract using column chromatography (e.g., silica gel) with a suitable solvent gradient.
- Final Purification and Analysis: Further purify the fractions containing Jadomycin B using
 preparative High-Performance Liquid Chromatography (HPLC). Analyze the purity of the final
 product by analytical HPLC and confirm its identity using Mass Spectrometry and NMR
 spectroscopy.[7][13]

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cell viability and determine the cytotoxic potential of a compound.[14][15]

- Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a
 density of 1x10⁴ to 2x10⁴ cells per well and incubate for 12-24 hours to allow for attachment.
 [14]
- Compound Treatment: Prepare a stock solution of Jadomycin B in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
 Replace the medium in the wells with the medium containing different concentrations of Jadomycin B. Include a vehicle control (medium with DMSO, same concentration as the highest Jadomycin B dose) and a no-treatment control.



- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[14]
- MTT Addition: Add 10-20 μL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
- Solubilization: Carefully remove the medium and add 100-150 μL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[14]
- Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.[15]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the **Jadomycin B** concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Intracellular ROS Measurement

This protocol describes the use of a fluorescent probe to quantify the generation of reactive oxygen species within cells following treatment with **Jadomycin B**.[11][16]

- Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plates)
 and treat with Jadomycin B at various concentrations as described in the MTT assay
 protocol.
- Probe Loading: After the desired treatment duration, remove the treatment medium and wash the cells gently with a warm buffer (e.g., PBS). Load the cells with a ROS-sensitive fluorescent probe, such as 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H₂DCFDA), by incubating them in a buffer containing the probe for 30-60 minutes at 37°C, protected from light.
- Measurement: After incubation, wash the cells again to remove any excess probe. Add a clear buffer to the wells and measure the fluorescence intensity using a fluorescence



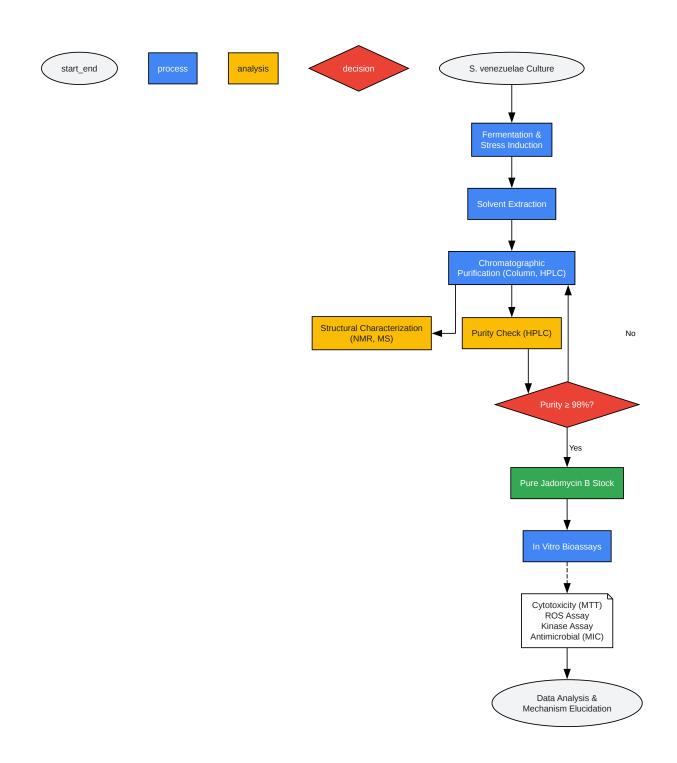
microplate reader or flow cytometer. For CM-DCF, the excitation is ~495 nm and emission is ~525 nm.

Controls and Analysis: Include appropriate controls: untreated cells (baseline ROS), vehicle-treated cells, and cells treated with a known ROS inducer (e.g., H₂O₂) as a positive control.
 To confirm the role of specific ions or pathways, co-treatments with antioxidants (e.g., N-acetyl cysteine) or metal chelators can be performed.[11] Express the results as a fold change in fluorescence intensity relative to the vehicle control.

General Experimental and Analytical Workflow

The process from production to biological characterization of **Jadomycin B** follows a structured workflow, ensuring reproducibility and comprehensive analysis.





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Caption: General workflow for **Jadomycin B** production and analysis.



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